molecular formula C15H11ClN2O2S B182902 N-(4-Chlorophenyl)-8-quinolinesulfonamide CAS No. 158729-24-9

N-(4-Chlorophenyl)-8-quinolinesulfonamide

Cat. No. B182902
M. Wt: 318.8 g/mol
InChI Key: IDPGVJRVFCBNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-8-quinolinesulfonamide, also known as Sulfadoxine, is a sulfonamide antibiotic used to treat malaria and other bacterial infections. It was first synthesized in 1967 and has been used extensively in the treatment of malaria since then.

Mechanism Of Action

N-(4-Chlorophenyl)-8-quinolinesulfonamide works by inhibiting the synthesis of dihydrofolic acid, a precursor to the folate required for DNA synthesis in bacteria and parasites. This inhibition leads to the disruption of DNA synthesis and ultimately leads to the death of the bacterial or parasitic cell.

Biochemical And Physiological Effects

N-(4-Chlorophenyl)-8-quinolinesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and parasites, and to be effective against a variety of bacterial strains. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-Chlorophenyl)-8-quinolinesulfonamide is its effectiveness against a variety of bacterial strains and parasites. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of N-(4-Chlorophenyl)-8-quinolinesulfonamide in lab experiments. It can be toxic to cells at high concentrations, and its use can lead to the development of drug-resistant strains of bacteria and parasites.

Future Directions

There are a number of potential future directions for research on N-(4-Chlorophenyl)-8-quinolinesulfonamide. One area of interest is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Additionally, there is interest in investigating the potential use of N-(4-Chlorophenyl)-8-quinolinesulfonamide in the treatment of other diseases, such as cancer. Finally, there is a need for further research into the mechanisms of action of N-(4-Chlorophenyl)-8-quinolinesulfonamide, in order to better understand its potential uses and limitations.
Conclusion:
In conclusion, N-(4-Chlorophenyl)-8-quinolinesulfonamide is a sulfonamide antibiotic with a wide range of potential applications. Its effectiveness against a variety of bacterial strains and parasites, combined with its ease of synthesis, make it a valuable tool for researchers. While there are some limitations to its use, there is significant potential for future research into the compound and its derivatives.

Synthesis Methods

The synthesis of N-(4-Chlorophenyl)-8-quinolinesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 8-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

N-(4-Chlorophenyl)-8-quinolinesulfonamide has been extensively researched for its use in the treatment of malaria. It has also been studied for its antibacterial properties and has been shown to be effective against a variety of bacterial strains. Additionally, N-(4-Chlorophenyl)-8-quinolinesulfonamide has been used in research studies to investigate its potential as a therapeutic agent for various diseases.

properties

CAS RN

158729-24-9

Product Name

N-(4-Chlorophenyl)-8-quinolinesulfonamide

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

N-(4-chlorophenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H

InChI Key

IDPGVJRVFCBNKY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl)N=CC=C2

Other CAS RN

158729-24-9

solubility

5 [ug/mL]

Origin of Product

United States

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